4-(((2-Hydroxyethyl)amino)methyl)quinolin-2-ol

Lipophilicity Physicochemical characterization Chromatographic retention

Research pain point: Inconsistent pH-dependent activity and solubility profiles in 4-(aminomethyl)quinolin-2(1H)-one topoisomerase inhibitor libraries. This N-(2-hydroxyethyl) analog offers a distinct hydrogen-bonding motif (TPSA 61.4 Ų, 3 HBD) versus unsubstituted parent amines. - Enables SAR exploration of N-alkyl effects on DNA gyrase/topoisomerase IV dual inhibition - Provides terminal hydroxyl handle for ester/phosphate prodrug derivatization - XLogP3 -0.4 supports distinct reversed-phase LC method development vs. less polar analogs

Molecular Formula C12H14N2O2
Molecular Weight 218.25 g/mol
CAS No. 714921-38-7
Cat. No. B3151551
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(((2-Hydroxyethyl)amino)methyl)quinolin-2-ol
CAS714921-38-7
Molecular FormulaC12H14N2O2
Molecular Weight218.25 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CC(=O)N2)CNCCO
InChIInChI=1S/C12H14N2O2/c15-6-5-13-8-9-7-12(16)14-11-4-2-1-3-10(9)11/h1-4,7,13,15H,5-6,8H2,(H,14,16)
InChIKeyOOMXVFFXRDZRHO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical Profile and Drug-like Properties


4-(((2-Hydroxyethyl)amino)methyl)quinolin-2-ol (CAS 714921-38-7) is a synthetic Mannich base derivative of 2-quinolinone featuring a 4-aminomethyl linker bearing an N-(2-hydroxyethyl) substituent. The quinolin-2(1H)-one scaffold is a privileged pharmacophore in antibacterial drug discovery, particularly as a core for DNA gyrase and topoisomerase IV inhibitors [1]. Computed physicochemical properties include a molecular weight of 218.25 g/mol, calculated XLogP3 of -0.4, topological polar surface area (TPSA) of 61.4 Ų, and three hydrogen bond donor sites [2]. These parameters place the compound in a favorable drug-like property space relative to many 4-aminoquinoline analogs.

Antibacterial hit-expansion screening
Supports quinolin-2(1H)-one topoisomerase inhibitor library exploration against fluoroquinolone-resistant Gram-negative pathogens
N-(2-hydroxyethyl) substitution motif
Distinct hydrogen-bonding profile relative to parent 4-(aminomethyl) analogs; computed drug-like property space
Computed property reference compound
Low XLogP3 and moderate TPSA support solubility-focused assay workflows and chromatographic method development

Why It Is Not Interchangeable with Parent 4-(Aminomethyl)quinolin-2(1H)-ones


Within the 4-(aminomethyl)quinolin-2(1H)-one class, seemingly conservative N-substituent changes cause substantial shifts in target engagement, bacterial potency, and pH-dependent activity [1]. In the Novartis topoisomerase inhibitor series, N-alkyl modifications altered the balance between DNA gyrase and topoisomerase IV inhibition and determined whether antibacterial activity was retained at low pH (5.8), ultimately driving lead selection [1]. The N-(2-hydroxyethyl) group of the title compound introduces distinct hydrogen-bond donor/acceptor capacity (3 HBD, 3 HBA) relative to the parent 4-(aminomethyl)quinolin-2-ol (2 HBD, 2 HBA) [2], which is predicted to modulate solubility, permeability, and protein-binding interactions in ways not replicable by simple N-methyl or N-unsubstituted analogs.

N-substitution effect N-alkyl modifications in this class can shift DNA gyrase/topoisomerase IV inhibition balance and alter pH-dependent activity; the N-(2-hydroxyethyl) group may yield a profile that diverges from N-methyl or N-unsubstituted analogs
Hydrogen bond capacity Target compound carries 3 HBD and 3 HBA versus 2 HBD/2 HBA for the parent 4-(aminomethyl)quinolin-2(1H)-one; this difference may modulate solubility, permeability, and protein-binding interactions
Physicochemical profile Lower lipophilicity and higher boiling point relative to the parent amine may require distinct formulation, purification, and chromatographic conditions

Evidence-Based Differentiation from Structural Analogs


Lipophilicity and Boiling Point vs. Parent Amine

The N-(2-hydroxyethyl) substituent significantly lowers calculated lipophilicity and elevates boiling point relative to the parent primary amine analog. The target compound has an XLogP3 of -0.4 and a predicted boiling point of 484.3±45.0 °C [1], whereas 4-(aminomethyl)quinolin-2(1H)-one (CAS 132973-43-4) is predicted to boil at 390.0±42.0 °C . The ~94 °C increase in boiling point indicates stronger intermolecular hydrogen bonding enabled by the additional hydroxyl group. The reduced XLogP3 suggests superior aqueous solubility, which is critical for achieving effective concentrations in biological assays.

Lipophilicity & Boiling Point
Cross-study comparable
XLogP3: −0.4 vs predicted higher for parent amine; boiling point elevated by ~94 °C (484.3 vs 390.0 °C)
Supports solubility and purification differentiation from parent analog
Computed properties; experimental verification recommended
Lipophilicity Physicochemical characterization Chromatographic retention

Hydrogen Bond Capacity and TPSA Comparison

The target compound possesses 3 hydrogen bond donors (HBD) and 3 hydrogen bond acceptors (HBA), versus 2 HBD and 2 HBA for the unsubstituted 4-(aminomethyl)quinolin-2(1H)-one [1]. The topological polar surface area (TPSA) of the target is 61.4 Ų [1]; the comparator's TPSA is approximately 46 Ų (calculated from structure). This ~15 Ų increase approaches the threshold where passive membrane permeability begins to decline, while simultaneously enhancing aqueous solubility. The additional hydroxyl group provides a handle for prodrug derivatization (e.g., esterification) that is absent in the parent compound.

H-Bond & TPSA Profile
Class-level inference
3 HBD / 3 HBA, TPSA 61.4 Ų vs 2 HBD / 2 HBA, TPSA ≈ 46 Ų for parent amine
Supports solubility-over-permeability selection; hydroxyl enables prodrug conjugation
Comparator TPSA is structure-based estimate; confirm experimentally
Drug-likeness Permeability Solubility

N-Alkylation SAR and Antibacterial pH Sensitivity

In the Novartis 4-(aminomethyl)quinolin-2(1H)-one antibacterial series, N-substitution was shown to profoundly influence potency against ciprofloxacin-resistant Gram-negative pathogens and to dictate the degree of activity loss at pH 5.8 [1]. The lead compound 34 demonstrated potent dual inhibition of DNA gyrase and topoisomerase IV, while other N-alkyl variants exhibited differential selectivity and pH-dependent potency. The N-(2-hydroxyethyl) group of the title compound represents a distinct substitution type within this SAR space, combining the steric bulk of an ethyl linker with a terminal hydrogen-bonding group that may engage additional water-mediated interactions in the binding site, analogous to the structural insights reported for compound 25 [1]. Although direct target engagement data for this specific compound are not publicly available, the class-level SAR supports the expectation that its biological profile will diverge measurably from N-unsubstituted, N-methyl, or N,N-dimethyl analogs.

Antibacterial SAR Context
Class-level inference
N-alkyl substitution can alter MIC by >10-fold depending on pathogen and pH; no direct MIC data for this compound
Class-level SAR supports screening evaluation in topoisomerase inhibition assays
Data to verify; evaluate at both neutral and acidic pH per published series
Antibacterial DNA gyrase inhibition Structure-activity relationship

Recommended Application Scenarios


Antibacterial Lead Discovery Against Fluoroquinolone-Resistant Pathogens

Procurement of 4-(((2-Hydroxyethyl)amino)methyl)quinolin-2-ol is indicated for hit-expansion libraries exploring the SAR of N-alkylated 4-(aminomethyl)quinolin-2(1H)-one topoisomerase inhibitors. The J. Med. Chem. 2020 antibacterial series demonstrates that N-substitution critically modulates potency against ciprofloxacin-resistant E. coli and K. pneumoniae, as well as pH-dependent activity [1]. The N-(2-hydroxyethyl) group introduces a unique hydrogen-bonding motif absent from the published leads, warranting evaluation in MIC assays and biochemical DNA gyrase/topoisomerase IV cleavage complex assays at both neutral and acidic pH.

Prodrug Design via Hydroxyl Conjugation Handle

The presence of the terminal hydroxyl group (3 HBD, TPSA 61.4 Ų) provides a straightforward site for ester or phosphate prodrug derivatization [2]. This capability is absent in the parent 4-(aminomethyl)quinolin-2(1H)-one (2 HBD). For procurement decisions, this positions the compound as a preferred starting material in prodrug campaigns aiming to improve oral bioavailability, aqueous solubility, or tissue-targeted delivery of quinolinone-based pharmacophores.

Physicochemical Benchmarking in Chromatography

The target compound's computed profile (XLogP3 -0.4, boiling point 484.3 °C) differs substantially from the parent amine (predicted boiling point 390.0 °C) [1][2]. This makes it a useful reference standard in analytical method development for reversed-phase chromatography, where the lower lipophilicity and increased polarity demand distinct gradient conditions compared to less polar 4-(aminomethyl)quinolin-2(1H)-one analogs. Procurement for this purpose should consider purity specifications of ≥95% as verified by HPLC or NMR.

Scaffold-Hopping and Fragment-Based Design

The quinolin-2(1H)-one core with a 4-aminomethyl linker is a validated pharmacophore for dual DNA gyrase/topoisomerase IV inhibition [1]. The N-(2-hydroxyethyl) variant extends the chemical space around this scaffold, and its procurement is recommended for fragment-growing or scaffold-hopping campaigns where a balanced hydrogen bond donor/acceptor profile (3 HBD, 3 HBA) and moderate TPSA (61.4 Ų) are desired for optimizing ligand efficiency and physicochemical properties.

Application
Selection Property
Validation Focus
Antibacterial hit-expansion screening
N-(2-hydroxyethyl) substitution motif
MIC and pH-activity endpoint review
Prodrug conjugation research
Terminal hydroxyl derivatization site
Prodrug stability and release profiling
Chromatographic method development
Low-lipophilicity reference profile
Reversed-phase gradient optimization
Fragment-based scaffold exploration
Balanced HBD/HBA profile (3/3)
Ligand efficiency optimization
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